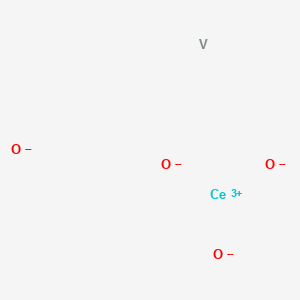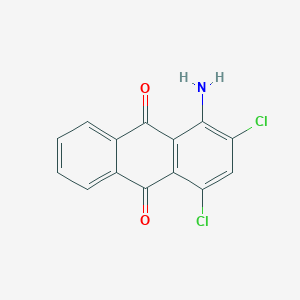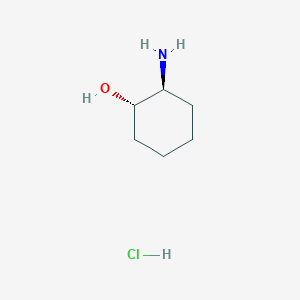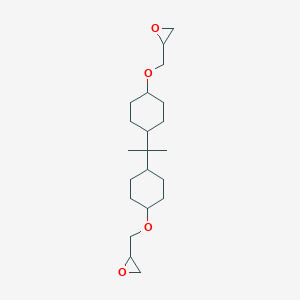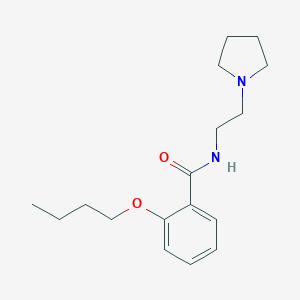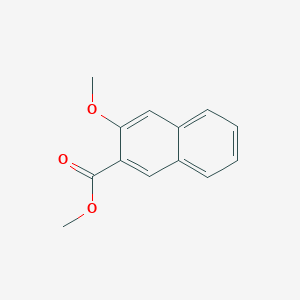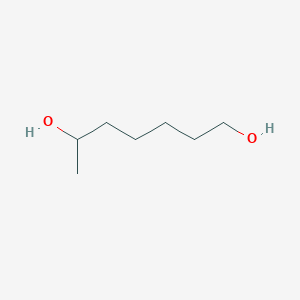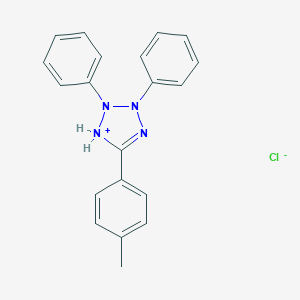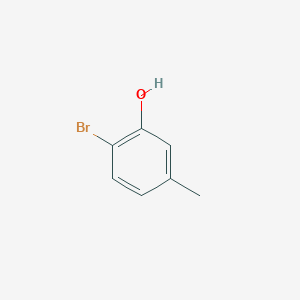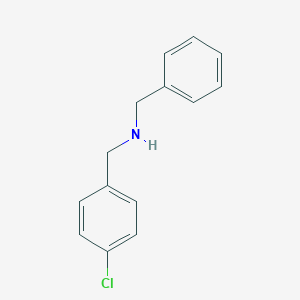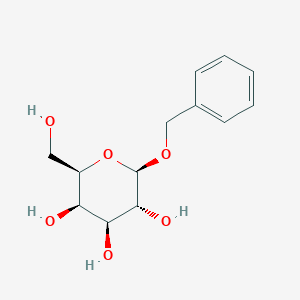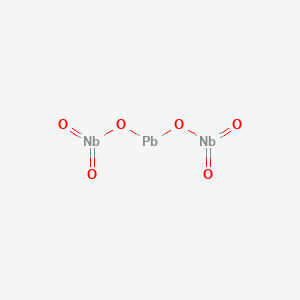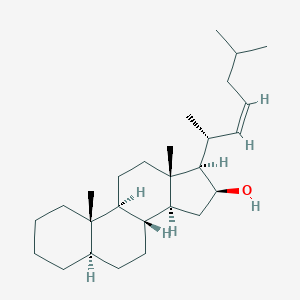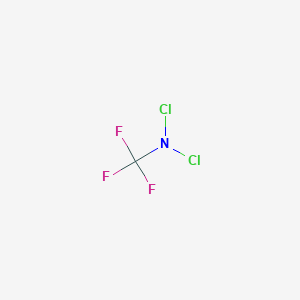
Lutetium phosphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium phosphide (LuP) is a semiconductor material that has been the subject of scientific research for its unique properties. It is a compound of lutetium and phosphorus with a chemical formula of LuP. This material has attracted attention due to its potential applications in electronic and optoelectronic devices.
科学的研究の応用
Lutetium phosphide has been studied for its potential applications in electronic and optoelectronic devices. It has been used as a material for the fabrication of light-emitting diodes (LEDs), transistors, and solar cells. Lutetium phosphide-based LEDs have shown promising results in terms of their efficiency and stability. Lutetium phosphide-based transistors have also shown high electron mobility, making them suitable for high-speed electronic applications.
作用機序
The mechanism of action of Lutetium phosphide is not well understood. However, it is believed that the material's unique properties, such as its bandgap and electron mobility, play a crucial role in its electronic and optoelectronic applications.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Lutetium phosphide. However, studies have shown that the material is non-toxic and biocompatible, making it suitable for biomedical applications.
実験室実験の利点と制限
The advantages of using Lutetium phosphide in lab experiments include its high electron mobility, stability, and non-toxicity. However, the limitations include the high cost of synthesis and the limited availability of the material.
将来の方向性
There are several future directions for the research on Lutetium phosphide. These include:
1. Further studies on the material's electronic and optoelectronic properties to optimize its performance in devices.
2. Development of new synthesis methods to reduce the cost of production.
3. Investigation of the material's potential applications in biomedical devices, such as biosensors and drug delivery systems.
4. Exploration of the material's properties in extreme conditions, such as high pressure and temperature.
Conclusion:
Lutetium phosphide is a promising material for electronic and optoelectronic applications. Its unique properties make it suitable for the fabrication of high-performance devices. Further research is needed to fully understand the material's mechanism of action and its potential applications in various fields.
合成法
Lutetium phosphide can be synthesized by several methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metalorganic chemical vapor deposition (MOCVD). Among these methods, MOCVD is the most commonly used method for the synthesis of Lutetium phosphide. In this method, a mixture of lutetium and phosphorus precursors is heated in a reactor under a controlled atmosphere. The reaction between the precursors results in the formation of Lutetium phosphide.
特性
CAS番号 |
12032-05-2 |
|---|---|
製品名 |
Lutetium phosphide |
分子式 |
LuP |
分子量 |
205.941 g/mol |
IUPAC名 |
phosphanylidynelutetium |
InChI |
InChI=1S/Lu.P |
InChIキー |
PQFNNANPDJBCCR-UHFFFAOYSA-N |
SMILES |
P#[Lu] |
正規SMILES |
P#[Lu] |
その他のCAS番号 |
12032-05-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



